molecular formula C17H22ClN3O2 B6778211 N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide

N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide

Cat. No.: B6778211
M. Wt: 335.8 g/mol
InChI Key: AKCJEHQMKTWZES-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide is a synthetic compound with a complex structure that includes a piperazine ring, a cyclobutyl group, and a chlorophenyl group

Properties

IUPAC Name

N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-2-20-7-8-21(11-16(20)22)17(23)19-15-9-13(10-15)12-3-5-14(18)6-4-12/h3-6,13,15H,2,7-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCJEHQMKTWZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1=O)C(=O)NC2CC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl and piperazine intermediates. One common method involves the reaction of 4-chlorophenylcyclobutanone with ethylamine to form the corresponding amine intermediate. This intermediate is then reacted with piperazine-1-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted compounds.

Scientific Research Applications

N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and cyclobutyl-containing molecules. Examples include:

  • N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride
  • N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-amine

Uniqueness

What sets N-[3-(4-chlorophenyl)cyclobutyl]-4-ethyl-3-oxopiperazine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

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